molecular formula C13H9F3N2O2 B13232770 4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline

4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline

Cat. No.: B13232770
M. Wt: 282.22 g/mol
InChI Key: JEFBSHNSBGLWFE-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline typically involves the nitration of 2-(trifluoromethyl)aniline followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aniline compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-aminophenyl)-2-(trifluoromethyl)aniline.

Scientific Research Applications

4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Nitrophenyl)-2-(trifluoromethyl)benzene
  • 4-(3-Nitrophenyl)-2-(trifluoromethyl)phenol

Uniqueness

4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline is unique due to the presence of both a nitrophenyl group and a trifluoromethyl group on the aniline structure. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)11-7-9(4-5-12(11)17)8-2-1-3-10(6-8)18(19)20/h1-7H,17H2

InChI Key

JEFBSHNSBGLWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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